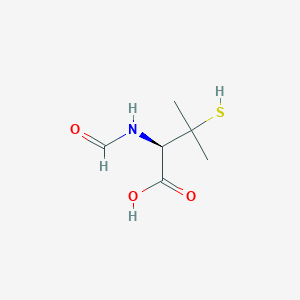
N-formylpenicillamin
Übersicht
Beschreibung
“N-formylpenicillamin” is a chemical compound with the molecular formula C6H11NO3S . Its molecular weight is 177.22100 . It is also known by other synonyms such as N-formyl-penicillamine and N-formyl-DL-penicillamine .
Molecular Structure Analysis
The molecular structure of “N-formylpenicillamin” consists of a central carbon chain with an amine (NH2), a carboxyl (COOH), and a thiol (SH) functional group . The exact structure can be determined using various analytical methods, including spectroscopy and chromatography .
Physical And Chemical Properties Analysis
“N-formylpenicillamin” has a molecular weight of 177.22100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Imipenem Resistance in Bacterial Strains : Imipenem, a semisynthetic derivative of thienamycin, shows strong affinity for penicillin-binding proteins in bacteria like Escherichia coli, leading to rapid lysis and cell death. Bacterial resistance to imipenem, including N-formylpenicillamin derivatives, can arise due to carbapenemase or metallobeta lactamase production, altering drug permeability (Ray, Saha, & Bal, 2007) (Ray, Saha, & Bal, 2007).
Extraction and Separation Processes
- (Liquid + liquid) Equilibria in Extraction : N-formylmorpholine (NFM), related to N-formylpenicillamin, is used to separate aromatic and aliphatic hydrocarbons. Its extraction capability demonstrates its potential for removing specific components from mixtures (Wang, Xia, & Ma, 2012) (Wang, Xia, & Ma, 2012).
Biochemical Research and Drug Development
- Peptide Deformylase Inhibition for Antibacterial Agents : Peptide deformylase (PDF) inhibitors, including N-formyl-hydroxylamine derivatives like BB-3497, show potential as antibacterial agents. These compounds inhibit PDF, essential for bacterial protein synthesis, and have been validated for their efficacy in animal models (Clements et al., 2001) (Clements et al., 2001).
Cell Biology and Immunology
- Activation of Mouse Neutrophils by Formyl Peptides : N-formyl-Met-Leu-Phe (fMLF) and similar formyl peptides are major chemoattractants and potent agonists at human formyl peptide receptors, crucial for inducing bactericidal functions in neutrophils. This highlights the role of N-formylpenicillamin related compounds in immune cell activation (Southgate et al., 2008) (Southgate et al., 2008).
Natural Product Research
- Identification of Novel Natural Compounds : N-Formyllapatin A, an N-formylspiroquinazoline derivative identified from the marine-derived fungus Penicillium adametzioides, represents a new class of N-formyl compounds. These findings expand the chemical diversity and potential applications of N-formylpenicillamin in natural product research (Liu, Li, Meng, & Wang, 2014) (Liu, Li, Meng, & Wang, 2014).
Wirkmechanismus
Target of Action
N-formylpenicillamin, a derivative of penicillamine, is believed to interact with heavy metals in the body . It chelates with metals such as lead, copper, mercury, and others to form stable, soluble complexes . These complexes are then excreted in the urine, reducing the concentration of these metals in the body .
Mode of Action
N-formylpenicillamin operates by disrupting the balance of heavy metals in the body. By binding to these metals, it forms stable, soluble complexes that can be easily excreted . This action reduces the concentration of these metals in the body, which can have various beneficial effects depending on the specific metal and its role in the body .
Biochemical Pathways
For example, in the case of copper, N-formylpenicillamin can help to reduce the concentration of this metal in the body, which can be beneficial in conditions such as Wilson’s disease .
Pharmacokinetics
N-formylpenicillamin is absorbed rapidly but incompletely in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of the compound is bound to proteins, primarily albumin . The route of elimination is mainly renal; disulphides represent the main compounds found in the urine .
Result of Action
The primary result of N-formylpenicillamin’s action is the reduction of heavy metal concentrations in the body. This can have various effects depending on the specific metal and its role in the body. For example, in the case of copper, reducing its concentration can help to manage conditions such as Wilson’s disease .
Action Environment
The action of N-formylpenicillamin can be influenced by various environmental factors. For example, the presence of food and certain other substances in the stomach can reduce the absorption of the compound, affecting its bioavailability . Additionally, the compound’s effectiveness can be influenced by the patient’s overall health status, including the presence of conditions such as malabsorption syndromes .
Eigenschaften
IUPAC Name |
(2R)-2-formamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLDHSEMKEXLS-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC=O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC=O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




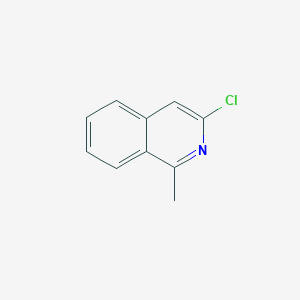
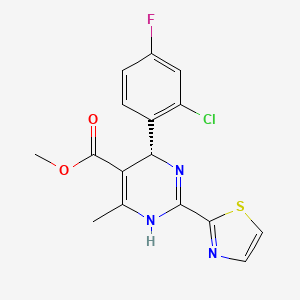
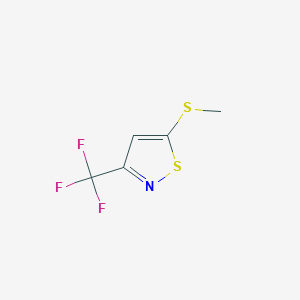
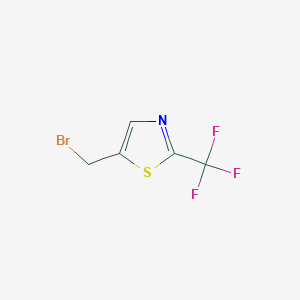
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)
![6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol](/img/structure/B3106333.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)
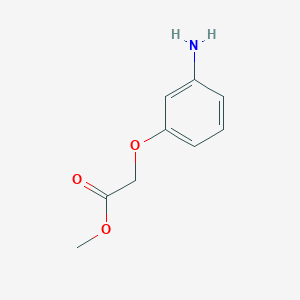
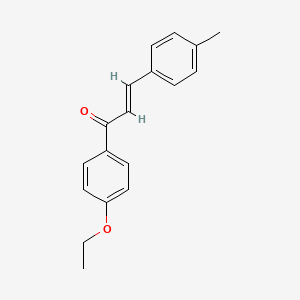
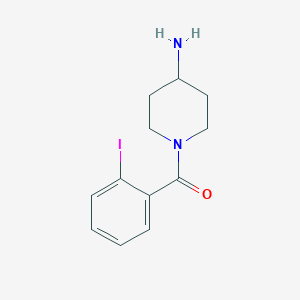
![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
